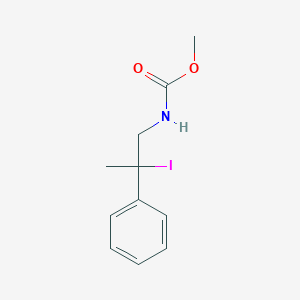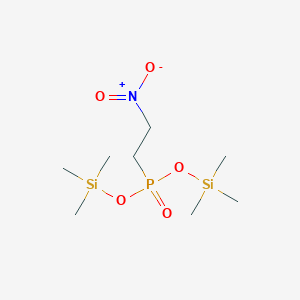
Bis(trimethylsilyl) (2-nitroethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-nitroethyl group, with two trimethylsilyl groups attached to the oxygen atoms of the phosphonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) (2-nitroethyl)phosphonate typically involves the reaction of a phosphonate ester with bromotrimethylsilane (BTMS). The McKenna reaction is a well-known method for this transformation, where BTMS converts dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) (2-nitroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alcohols or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphonate esters with different substituents.
Applications De Recherche Scientifique
Bis(trimethylsilyl) (2-nitroethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl) (2-nitroethyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trimethylsilyl) phosphite
- Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
Uniqueness
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is unique due to the presence of both the nitro and phosphonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
89873-33-6 |
|---|---|
Formule moléculaire |
C8H22NO5PSi2 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
trimethyl-[2-nitroethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H22NO5PSi2/c1-16(2,3)13-15(12,8-7-9(10)11)14-17(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
BOZINBHXWLTIBW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(=O)(CC[N+](=O)[O-])O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


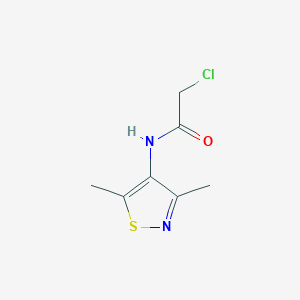


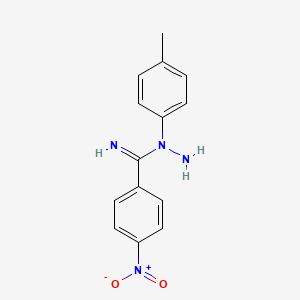
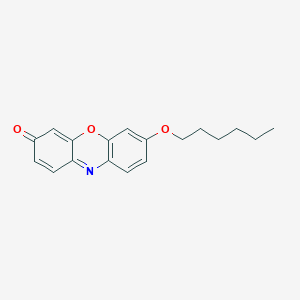
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
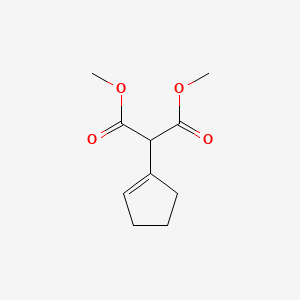
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
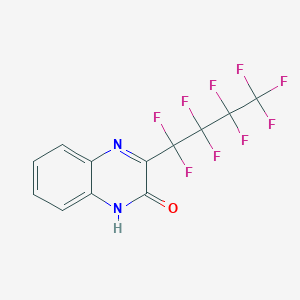
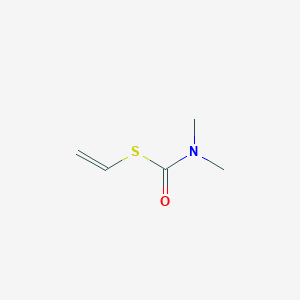
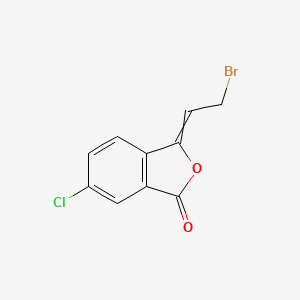
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
